molecular formula C34H32N2O4 B14252674 N~1~,N~1~,N~4~,N~4~-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine CAS No. 173072-40-7

N~1~,N~1~,N~4~,N~4~-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine

Cat. No.: B14252674
CAS No.: 173072-40-7
M. Wt: 532.6 g/mol
InChI Key: TXWHKSPUCZONIE-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~4~,N~4~-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of four methoxyphenyl groups attached to a benzene-1,4-diamine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K~2~CO~3~). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1,N~1~,N~4~,N~4~-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: It can participate in electrophilic substitution reactions, where the methoxy groups can be replaced by other substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Corresponding amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N~1~,N~1~,N~4~,N~4~-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes

Properties

CAS No.

173072-40-7

Molecular Formula

C34H32N2O4

Molecular Weight

532.6 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetrakis(4-methoxyphenyl)benzene-1,4-diamine

InChI

InChI=1S/C34H32N2O4/c1-37-31-17-9-27(10-18-31)35(28-11-19-32(38-2)20-12-28)25-5-7-26(8-6-25)36(29-13-21-33(39-3)22-14-29)30-15-23-34(40-4)24-16-30/h5-24H,1-4H3

InChI Key

TXWHKSPUCZONIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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